2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide is a versatile compound with intriguing properties that make it ideal for various scientific research applications. This compound is particularly notable for its potential in drug discovery, organic synthesis, and material chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide typically involves the reaction of naphthalen-2-yl-tetrazole with phenylacetamide under specific conditions. The process often employs click chemistry approaches, which are known for their efficiency and eco-friendliness . The reaction conditions usually include moderate temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific pathways involved in diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, thereby influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-phenylacetamide include:
N′-arylidene-2-[1-(naphthalen-1-yl)-1H-tetrazol-5-ylthio]acetohydrazides: These compounds have shown potential as nonnucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.
N-(Methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide: Known for triggering IFN-mediated antiviral immune responses.
Uniqueness
What sets this compound apart is its unique combination of a naphthalene ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on developing new therapeutic agents and materials.
Properties
IUPAC Name |
2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-18(20-16-8-2-1-3-9-16)13-26-19-21-22-23-24(19)17-11-10-14-6-4-5-7-15(14)12-17/h1-12H,13H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNOPTKEHUNRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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